![molecular formula C20H18Cl2N2O3S B11159210 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11159210.png)
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 2,6-dichlorobenzaldehyde with thiourea under acidic conditions.
Acetamide Formation: The thiazole derivative is then reacted with 3,4-dimethoxybenzylamine to form the final acetamide compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the chlorine atoms on the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide include other thiazole derivatives such as:
- 2-(4-chlorophenyl)-1,3-thiazole
- 2-(2,4-dichlorophenyl)-1,3-thiazole
- 2-(3,4-dimethoxyphenyl)-1,3-thiazole
These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H18Cl2N2O3S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-26-16-7-6-12(8-17(16)27-2)10-23-18(25)9-13-11-28-20(24-13)19-14(21)4-3-5-15(19)22/h3-8,11H,9-10H2,1-2H3,(H,23,25) |
InChI Key |
WUHUQJHKBBPYOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
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